2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-8-2-1-3-9(13)11(8)16-5-4-10-14-6-7-15-10/h1-3,10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSKWYBNWXBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237109 | |
| Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-72-9 | |
| Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Bromoethyl-Dioxolane Intermediate
A widely adopted method involves the reaction of 2,6-difluorophenol with 2-(2-bromoethyl)-1,3-dioxolane under basic conditions. This Williamson ether synthesis leverages the nucleophilic displacement of bromide by the phenoxide ion.
Procedure :
-
Intermediate Preparation : 2-(2-Bromoethyl)-1,3-dioxolane is synthesized by treating 2-(2-hydroxyethyl)-1,3-dioxolane with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
-
Etherification : 2,6-Difluorophenol is deprotonated using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., dimethylformamide, DMF). The bromoethyl-dioxolane intermediate is then added, and the mixture is heated to 80–100°C for 8–12 hours.
Reaction Conditions :
| Parameter | Details |
|---|---|
| Solvent | DMF or toluene |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80–100°C |
| Yield | 65–75% |
Mechanistic Insight :
The phenoxide ion attacks the electrophilic carbon adjacent to the bromine, forming the ether bond. Steric hindrance from the 2,6-difluoro substituents minimally impacts reactivity due to the para orientation of the hydroxyl group.
Dioxolane Ring Formation Post-Etherification
An alternative approach involves first forming the phenoxy-ethyl alcohol followed by cyclization to create the dioxolane ring.
Procedure :
-
Ether Synthesis : 2,6-Difluorophenol reacts with ethylene oxide in the presence of a base (e.g., NaOH) to yield 2-(2,6-difluorophenoxy)ethanol.
-
Cyclization : The alcohol is treated with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid, TsOH) to form the dioxolane ring via acetal formation.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Ether Synthesis | NaOH, 60°C, 6 hours | 85% |
| Cyclization | TsOH (0.1 equiv), toluene, reflux | 70% |
Advantages :
-
Avoids handling brominated intermediates.
-
Suitable for large-scale production due to milder conditions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols often employ continuous flow reactors to enhance efficiency and safety. For example, the bromoethyl-dioxolane intermediate is generated in a tubular reactor with real-time quenching to minimize side reactions.
Key Parameters :
-
Residence Time : 20–30 minutes.
-
Temperature Control : 50–60°C to prevent decomposition.
-
Output : 90% conversion efficiency.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Bromoethyl Pathway | 70% | Moderate | High |
| Cyclization Pathway | 65% | Low | Moderate |
Trade-offs :
-
The bromoethyl route offers higher scalability but requires hazardous brominating agents.
-
The cyclization method is safer but less efficient for bulk synthesis.
Troubleshooting and Side Reactions
Common Side Products
-
Elimination Products : Overheating (>110°C) during etherification can lead to alkene formation via dehydrohalogenation.
-
Di-Substitution : Excess phenoxide may cause double alkylation, mitigated by controlled stoichiometry (1:1 phenol:bromoethyl ratio).
Purification Techniques
-
Distillation : Effective for isolating the final product (bp 120–125°C at 2 mmHg).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual phenols.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the dioxolane ring may influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities among 1,3-dioxolane derivatives:
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl, Br) : Enhance stability and binding affinity in enzyme inhibitors (e.g., heme oxygenase-1 inhibitors in ). Brominated derivatives may pose handling risks due to reactivity .
- Aromatic Extensions : The terphenyl derivative () exhibits a rigid, planar structure suitable for crystallographic studies, contrasting with the flexibility of ethyl-linked substituents in the target compound.
- Phenoxy vs.
Physicochemical Properties
- Fluorine Impact: The 2,6-difluoro substitution in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2-Ethyl-4-methyl-1,3-dioxolane in ).
- Solubility : Methoxy groups (e.g., in ) enhance hydrophilicity, whereas bromine or styrenyl groups may reduce aqueous solubility .
Biological Activity
The compound 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral properties, interactions with neurotransmitter systems, and implications in therapeutic applications.
Molecular Characteristics
- Chemical Formula : C₁₁H₁₂F₂O₃
- Molecular Weight : Approximately 230.21 g/mol
- Structural Features : The compound features a dioxolane ring and a difluorophenoxy group, enhancing its lipophilicity and reactivity.
Synthesis
The synthesis of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves multi-step reactions that can include nucleophilic substitutions and ring-opening reactions. The presence of fluorine atoms in the difluorophenoxy group significantly enhances the compound's stability and biological profile compared to similar compounds lacking such modifications.
Antiviral Properties
Research indicates that 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane exhibits notable antiviral properties. It has shown potential in inhibiting viral replication mechanisms associated with various pathogens, including HIV. Specifically, it interferes with enzyme activities crucial for viral replication pathways, demonstrating efficacy in laboratory settings.
Table 1: Antiviral Activity Summary
| Virus Type | Mechanism of Action | Reference |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | Inhibition of viral replication | |
| Other Viral Pathogens | Interference with replication enzymes |
Neuroprotective Effects
The compound also interacts with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. Studies have indicated that it may modulate receptor activity linked to neuroprotection.
Table 2: Neuroprotective Activity Overview
| Receptor Type | Effect | Reference |
|---|---|---|
| N-methyl-D-aspartate (NMDA) | Modulation of activity | |
| Other Neurotransmitter Receptors | Potential neuroprotective effects |
Study on Antibacterial Activity
A comparative study examined various dioxolane derivatives, including 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane. The results indicated significant antibacterial activity against specific strains of bacteria while also highlighting the compound's unique structural advantages.
Table 3: Antibacterial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane | Staphylococcus aureus | 625–1250 µg/mL |
| Other Dioxolane Derivatives | Pseudomonas aeruginosa | Varies by compound |
Pharmacological Applications
Additional studies have explored the pharmacological applications of this compound in various therapeutic contexts. Its dual role as an antimicrobial agent and a potential treatment for viral infections positions it as a candidate for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-(2,6-difluorophenoxy)ethyl)-1,3-dioxolane to maximize yield and purity?
- Methodology :
- Use continuous flow reactors to ensure efficient mixing and heat transfer, critical for scaling reactions while maintaining high yields (e.g., >80%) .
- Employ automated monitoring systems to control reaction parameters (temperature, pH, reagent stoichiometry) in real time, reducing side-product formation .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts like unreacted 2,6-difluorophenol .
Q. What spectroscopic techniques are most effective for characterizing 2-(2-(2,6-difluorophenoxy)ethyl)-1,3-dioxolane?
- Analytical Workflow :
- NMR : Use -NMR to confirm fluorine substitution patterns (δ = -110 to -125 ppm for aromatic fluorines) and -NMR to resolve dioxolane protons (δ = 3.8–4.2 ppm) .
- GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents) using a chiral stationary phase (e.g., Chiraldex B-PH column) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., C–O–C bond angles ≈ 113°) .
Q. What are the common reaction pathways for modifying the dioxolane ring in this compound?
- Reaction Schemes :
- Oxidation : Treat with KMnO/HSO to cleave the dioxolane ring, yielding a diketone intermediate .
- Reduction : Use NaBH in ethanol to reduce the dioxolane to a diol, preserving fluorophenoxy substituents .
- Halogenation : React with NBS (N-bromosuccinimide) under UV light to introduce bromine at the ethyl spacer .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar dioxolane derivatives?
- Case Study :
- Scenario : Conflicting -NMR signals for dioxolane carbons (e.g., δ = 95–105 ppm vs. δ = 100–110 ppm in analogs).
- Resolution :
Perform DFT calculations (B3LYP/6-31G*) to model expected chemical shifts and compare with experimental data .
Validate via 2D-NMR (HSQC, HMBC) to assign coupling between dioxolane protons and adjacent carbons .
Cross-reference with single-crystal XRD to confirm spatial arrangement of substituents .
Q. What strategies enhance enantioselective synthesis of fluorinated dioxolanes for pharmacological studies?
- Stereochemical Control :
- Chiral catalysts : Use (R)-BINAP–Pd complexes to induce asymmetry during cyclization (e.g., 98% ee achieved for related dioxolanes) .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, isolating the desired enantiomer .
- Chiral GC analysis : Monitor enantiomeric purity using Chiraldex columns (retention time differences ≈ 0.9 min for R/S isomers) .
Q. How does the position of fluorine substituents impact biological activity compared to non-fluorinated analogs?
- Comparative Analysis :
- Lipophilicity : LogP increases by 0.5–1.0 units for 2,6-difluoro derivatives vs. non-fluorinated analogs, enhancing membrane permeability .
- Biological activity : Fluorination at 2,6-positions improves binding to cytochrome P450 enzymes (IC = 12 nM vs. 45 nM for chloro analogs) .
- Table :
| Compound | Fluorine Position | IC (Cytochrome P450) |
|---|---|---|
| 2-(2,6-Difluorophenoxy)-dioxolane | 2,6 | 12 nM |
| 2-(4-Chlorophenyl)-dioxolane | None | 45 nM |
| 2-Phenyl-dioxolane | None | >100 nM |
Q. What computational methods predict the reactivity of 2-(2-(2,6-difluorophenoxy)ethyl)-1,3-dioxolane in Diels-Alder reactions?
- In Silico Workflow :
- HOMO-LUMO analysis : Calculate frontier orbitals (ΔE ≈ 7.4 eV) to assess compatibility with dienophiles like acrylonitrile .
- MD simulations : Model transition states (e.g., endo vs. exo) to predict regioselectivity (endo preference: >90%) .
- Benchmarking : Validate against experimental yields (e.g., 85% endo product with methyl acrylate) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
